molecular formula C6H9NS B071359 Tetrahydrothiopyran-4-carbonitrile CAS No. 195503-40-3

Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359
CAS No.: 195503-40-3
M. Wt: 127.21 g/mol
InChI Key: DQKVZWAEWJUKAX-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-4-carbonitrile is an organic compound with the molecular formula C6H9NS. It belongs to the class of heterocyclic compounds containing a sulfur atom within a six-membered ring.

Scientific Research Applications

Tetrahydrothiopyran-4-carbonitrile has several applications in scientific research:

Safety and Hazards

Tetrahydrothiopyran-4-carbonitrile is classified as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for Tetrahydrothiopyran-4-carbonitrile are not available, it is worth noting that tetrahydrothiopyrans are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, pheromones, and polypropionate fragments . Some derivatives of tetrahydrothiopyrans have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .

Relevant Papers Tetrahydrothiopyrans have been efficiently synthesized in good yields with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate . This paper provides valuable insights into the synthesis and potential applications of tetrahydrothiopyrans.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrothiopyran-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 3,3’-thiodipropanoates via intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride. The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves the addition of hydrogen sulfide or its derivatives to divinyl ketones. This method is efficient and allows for the stereoselective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrothiopyran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetrahydrothiopyran-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit phosphodiesterase and β-secretase BACE1, which are involved in various biological pathways .

Comparison with Similar Compounds

  • Tetrahydro-4H-thiopyran-4-one
  • Tetrahydro-2H-thiopyran-4-ol
  • Tetrahydrothiophene

Comparison: Tetrahydrothiopyran-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. Compared to tetrahydro-4H-thiopyran-4-one, it offers different pathways for chemical modifications and applications .

Properties

IUPAC Name

thiane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKVZWAEWJUKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616241
Record name Thiane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195503-40-3
Record name Thiane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-4-carbonitrile
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